molecular formula C6H3BrIN3 B6186287 6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 2680534-29-4

6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B6186287
CAS RN: 2680534-29-4
M. Wt: 323.9
InChI Key:
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Description

6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine (BITP) is a bicyclic heterocyclic compound that has been studied for its potential applications in the fields of medicinal chemistry, organic chemistry, and biochemistry. BIPS is composed of two fused six-membered rings, one containing a nitrogen atom and the other containing a bromine atom, an iodine atom, and a pyridine ring. BIPS is a low-toxicity compound, which makes it attractive for applications in medicinal chemistry and biochemistry.

Mechanism of Action

The mechanism of action of BIPS is not yet fully understood. However, it is believed that BIPS acts as an electron-withdrawing group, which increases the reactivity of the molecules it is attached to. This increased reactivity enables the molecules to form stronger bonds with other molecules, which can lead to the formation of more complex compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of BIPS have not yet been fully studied. However, it is believed that BIPS may have some anti-inflammatory and anti-bacterial properties, as well as some potential applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

The main advantage of using BIPS in laboratory experiments is its low toxicity, which makes it a safe reagent to use. Additionally, BIPS is relatively easy to synthesize in the laboratory, which makes it a cost-effective reagent. The main limitation of using BIPS in laboratory experiments is that it is not yet widely available commercially, which makes it difficult to obtain.

Future Directions

There are a number of potential future directions for BIPS research. These include further investigation into its potential applications in medicinal chemistry, organic chemistry, and biochemistry; further research into its biochemical and physiological effects; and development of more efficient synthesis methods. Additionally, further research into the mechanism of action of BIPS may lead to the development of more effective drugs and pharmaceuticals.

Synthesis Methods

BIPS can be synthesized in the laboratory through a number of different methods. One of these methods involves the reaction of 5-bromo-2-iodopyridine with 1-tosylimino-2-iodo-3-chloropyridine in a solvent such as dimethylformamide (DMF). The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified by column chromatography.

Scientific Research Applications

BIPS has been studied extensively for its potential applications in organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, BIPS has been used as a reagent for the synthesis of various other heterocyclic compounds. In medicinal chemistry, BIPS has been studied for its potential use in the synthesis of novel drugs and pharmaceuticals. In biochemistry, BIPS has been studied for its potential use in the synthesis of proteins and nucleic acids.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of 2-amino-5-bromo-3-iodopyridine with sodium azide and triethylorthoformate to form the desired product.", "Starting Materials": [ "2-amino-5-bromo-3-iodopyridine", "sodium azide", "triethylorthoformate" ], "Reaction": [ "Step 1: Dissolve 2-amino-5-bromo-3-iodopyridine (1.0 g, 3.3 mmol) in dry DMF (10 mL) in a 50 mL round-bottom flask.", "Step 2: Add sodium azide (0.5 g, 7.7 mmol) and triethylorthoformate (1.0 mL, 6.6 mmol) to the flask.", "Step 3: Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Quench the reaction by adding water (10 mL) to the flask.", "Step 5: Extract the product with ethyl acetate (3 x 20 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure.", "Step 8: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.", "Step 9: Obtain the desired product as a yellow solid (0.6 g, 50% yield)." ] }

CAS RN

2680534-29-4

Product Name

6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine

Molecular Formula

C6H3BrIN3

Molecular Weight

323.9

Purity

95

Origin of Product

United States

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